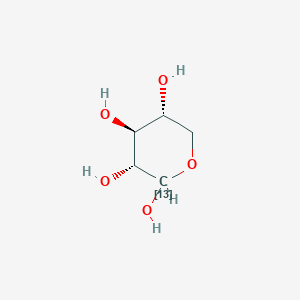

D-Xylose-1-13C

Overview

Description

D-Xylose-1-13C is a compound with the empirical formula 13CC4H10O5 and a molecular weight of 151.12 . It is a 13C labeled version of D-Xylose, a natural compound that is widely used as a sweetener in food and beverages .

Synthesis Analysis

The synthesis of D-Xylose-1-13C involves several steps. One study describes a practical synthesis of 1-deoxy-D-xylulose and its derivatives . Another study discusses the mechanisms of xylose metabolism using genome sequencing data of 492 industrially relevant bacterial species .Molecular Structure Analysis

The molecular structure of D-Xylose-1-13C is represented by the SMILES string O[C@@H]1CO13CHC@H[C@H]1O .Chemical Reactions Analysis

Xylose metabolism involves several pathways, including the xylose isomerase and Weimberg pathways . The catalytic effect of Lewis acid on xylose conversion to furfural has been widely reported .Scientific Research Applications

C5H10O5 C_5H_{10}O_5 C5H10O5

.Biotechnological Production of Xylitol

The biotechnological production of xylitol, a sugar alcohol with applications as a sweetener, involves the conversion of xylose to xylitol by microbes or enzymesD-Xylose-1-13C aids in optimizing this process by allowing the tracking of xylose utilization and xylitol production, leading to improved yields and process efficiencies .

Fermentation Process Optimization

In biofuel production, D-Xylose-1-13C helps in the development of xylose-fermenting microorganisms. It is used to study the fermentation of xylose into ethanol, which is a critical step in converting biomass into sustainable fuels .

Genetic Engineering Research

Researchers utilize D-Xylose-1-13C in genetic engineering to study the expression of xylose-utilizing genes. It helps in understanding how modified organisms metabolize xylose, which is crucial for producing strains with enhanced capabilities for industrial applications .

Mechanism of Action

Target of Action

D-Xylose-1-13C, also known as D-[1-13C]xylose, is a stable isotope-labeled compound . Its primary target is the enzyme xylose isomerase , which plays a crucial role in the metabolism of xylose . This enzyme catalyzes the conversion of D-xylose to D-xylulose .

Mode of Action

D-Xylose-1-13C interacts with its target, xylose isomerase, by serving as a substrate for the enzyme . The enzyme catalyzes the isomerization of D-xylose to D-xylulose . This conversion is a key step in the metabolic pathway of xylose .

Biochemical Pathways

The primary biochemical pathway affected by D-Xylose-1-13C is the xylose metabolic pathway . In this pathway, D-xylose is converted into D-xylulose by the action of xylose isomerase . D-xylulose then enters the pentose phosphate pathway, where it is further metabolized to generate energy and provide precursors for the synthesis of nucleotides and amino acids .

Pharmacokinetics

The pharmacokinetics of D-Xylose-1-13C involves its absorption, distribution, metabolism, and excretion (ADME). As a stable isotope-labeled compound, D-Xylose-1-13C is often used as a tracer in drug development processes . Its incorporation into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Result of Action

The action of D-Xylose-1-13C results in the production of D-xylulose, a key intermediate in the xylose metabolic pathway . This process contributes to the efficient utilization of xylose, a major component of lignocellulosic biomass, for the production of biofuels and chemicals .

Action Environment

The action, efficacy, and stability of D-Xylose-1-13C can be influenced by various environmental factors. For instance, the activity of xylose isomerase, the primary target of D-Xylose-1-13C, can be affected by factors such as pH, temperature, and the presence of other substrates . Understanding these influences is crucial for optimizing the use of D-Xylose-1-13C in research and industrial applications.

Safety and Hazards

Future Directions

Efficient utilization of xylose, including D-Xylose-1-13C, is required for the development of economically viable processes to produce biofuels and chemicals from biomass . Future research may focus on improving the conversion efficiency of xylose and developing microbial cell factories for this purpose .

properties

IUPAC Name |

(3R,4S,5R)-(213C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-KOPVYNEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([13CH](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431118 | |

| Record name | D-Xylose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Xylose-1-13C | |

CAS RN |

70849-21-7 | |

| Record name | D-Xylose-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

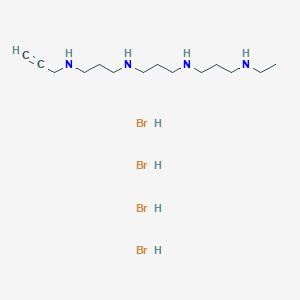

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B119653.png)

acetic acid](/img/structure/B119659.png)

![[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene](/img/structure/B119684.png)

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)